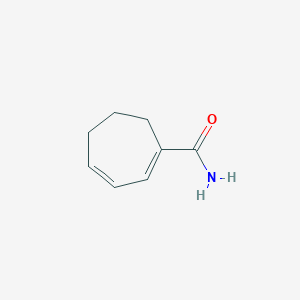![molecular formula C14H11N5O4 B13797725 4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid CAS No. 59082-04-1](/img/structure/B13797725.png)
4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid is a chemical compound known for its significant role in various biological and chemical processes It is a derivative of pteridine and benzoic acid, and its structure includes an amino group, an oxo group, and a methoxy group attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid typically involves the reaction of pteridine derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of pteridine-6-carboxylic acid, which is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and osteoporosis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of osteoclast activity in bone diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Folic Acid: Similar in structure but with different functional groups.
Methotrexate: A well-known chemotherapeutic agent with a similar pteridine structure.
Pteroic Acid: Shares the pteridine core but differs in its side chains.
Uniqueness
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Propriétés
Numéro CAS |
59082-04-1 |
|---|---|
Formule moléculaire |
C14H11N5O4 |
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C14H11N5O4/c15-14-18-11-10(12(20)19-14)17-8(5-16-11)6-23-9-3-1-7(2-4-9)13(21)22/h1-5H,6H2,(H,21,22)(H3,15,16,18,19,20) |
Clé InChI |
UFXDQTVHQVOABV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)





![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)


![D-[1-14C]Galactose](/img/structure/B13797700.png)


![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)

